molecular formula C22H16Cl2N2O3 B4221789 5-CHLORO-1-(2-CHLOROBENZYL)-3-HYDROXY-3-[2-OXO-2-(4-PYRIDYL)ETHYL]-1,3-DIHYDRO-2H-INDOL-2-ONE

5-CHLORO-1-(2-CHLOROBENZYL)-3-HYDROXY-3-[2-OXO-2-(4-PYRIDYL)ETHYL]-1,3-DIHYDRO-2H-INDOL-2-ONE

Cat. No.: B4221789
M. Wt: 427.3 g/mol
InChI Key: QPORNLCHUMZVFI-UHFFFAOYSA-N
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Description

5-CHLORO-1-(2-CHLOROBENZYL)-3-HYDROXY-3-[2-OXO-2-(4-PYRIDYL)ETHYL]-1,3-DIHYDRO-2H-INDOL-2-ONE is a complex organic compound with a unique structure that includes a chlorobenzyl group, a hydroxy group, and a pyridinyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-1-(2-CHLOROBENZYL)-3-HYDROXY-3-[2-OXO-2-(4-PYRIDYL)ETHYL]-1,3-DIHYDRO-2H-INDOL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where the indole core reacts with 2-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Addition of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction, which may involve the use of oxidizing agents such as hydrogen peroxide or osmium tetroxide.

    Incorporation of the Pyridinyl Ethyl Group: The pyridinyl ethyl group can be added through a nucleophilic substitution reaction, where the indole derivative reacts with a pyridinyl ethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-1-(2-CHLOROBENZYL)-3-HYDROXY-3-[2-OXO-2-(4-PYRIDYL)ETHYL]-1,3-DIHYDRO-2H-INDOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, halides.

    Coupling: Boronic acids, palladium catalysts.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of substituted benzyl derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

5-CHLORO-1-(2-CHLOROBENZYL)-3-HYDROXY-3-[2-OXO-2-(4-PYRIDYL)ETHYL]-1,3-DIHYDRO-2H-INDOL-2-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-CHLORO-1-(2-CHLOROBENZYL)-3-HYDROXY-3-[2-OXO-2-(4-PYRIDYL)ETHYL]-1,3-DIHYDRO-2H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-1-(2-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one: Similar structure with a different position of the pyridinyl group.

    5-chloro-1-(2-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one: Similar structure with a different position of the pyridinyl group.

    5-chloro-1-(2-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)propyl]-1,3-dihydro-2H-indol-2-one: Similar structure with a different alkyl chain length.

Uniqueness

The uniqueness of 5-CHLORO-1-(2-CHLOROBENZYL)-3-HYDROXY-3-[2-OXO-2-(4-PYRIDYL)ETHYL]-1,3-DIHYDRO-2H-INDOL-2-ONE lies in its specific combination of functional groups and their positions, which confer distinct chemical and biological properties. This compound’s unique structure allows it to interact with specific molecular targets and pathways, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

5-chloro-1-[(2-chlorophenyl)methyl]-3-hydroxy-3-(2-oxo-2-pyridin-4-ylethyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N2O3/c23-16-5-6-19-17(11-16)22(29,12-20(27)14-7-9-25-10-8-14)21(28)26(19)13-15-3-1-2-4-18(15)24/h1-11,29H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPORNLCHUMZVFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)C4=CC=NC=C4)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-CHLORO-1-(2-CHLOROBENZYL)-3-HYDROXY-3-[2-OXO-2-(4-PYRIDYL)ETHYL]-1,3-DIHYDRO-2H-INDOL-2-ONE
Reactant of Route 2
5-CHLORO-1-(2-CHLOROBENZYL)-3-HYDROXY-3-[2-OXO-2-(4-PYRIDYL)ETHYL]-1,3-DIHYDRO-2H-INDOL-2-ONE
Reactant of Route 3
5-CHLORO-1-(2-CHLOROBENZYL)-3-HYDROXY-3-[2-OXO-2-(4-PYRIDYL)ETHYL]-1,3-DIHYDRO-2H-INDOL-2-ONE
Reactant of Route 4
5-CHLORO-1-(2-CHLOROBENZYL)-3-HYDROXY-3-[2-OXO-2-(4-PYRIDYL)ETHYL]-1,3-DIHYDRO-2H-INDOL-2-ONE
Reactant of Route 5
Reactant of Route 5
5-CHLORO-1-(2-CHLOROBENZYL)-3-HYDROXY-3-[2-OXO-2-(4-PYRIDYL)ETHYL]-1,3-DIHYDRO-2H-INDOL-2-ONE
Reactant of Route 6
Reactant of Route 6
5-CHLORO-1-(2-CHLOROBENZYL)-3-HYDROXY-3-[2-OXO-2-(4-PYRIDYL)ETHYL]-1,3-DIHYDRO-2H-INDOL-2-ONE

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